(4-Methoxy-2-nitrophenyl)hydrazine
Overview
Description
(4-Methoxy-2-nitrophenyl)hydrazine is an organic compound characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a phenyl ring, along with a hydrazine group (-NHNH₂)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-2-nitrophenyl)hydrazine typically involves the nitration of anisole (methoxybenzene) to form 4-methoxy-2-nitroanisole, followed by the reduction of the nitro group to an amino group, and subsequent reaction with hydrazine hydrate to yield the final product. The general steps are as follows:
Nitration: Anisole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-methoxy-2-nitroanisole.
Reduction: The nitro group in 4-methoxy-2-nitroanisole is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-methoxy-2-aminoanisole.
Hydrazination: 4-methoxy-2-aminoanisole is then reacted with hydrazine hydrate under reflux conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4-Methoxy-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it replaces other functional groups in aromatic compounds.
Condensation: The compound can undergo condensation reactions with carbonyl compounds to form hydrazones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Condensation: Carbonyl compounds such as aldehydes or ketones.
Major Products Formed:
Reduction: 4-Methoxy-2-aminophenylhydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Condensation: Hydrazones, which are useful intermediates in organic synthesis.
Scientific Research Applications
(4-Methoxy-2-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of hydrazine derivatives on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxy-2-nitrophenyl)hydrazine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The hydrazine group can form covalent bonds with the active sites of enzymes, inhibiting their activity.
Redox Reactions: The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components.
Signal Transduction: The compound may affect signal transduction pathways by modifying key proteins involved in cellular signaling.
Comparison with Similar Compounds
(4-Methoxyphenyl)hydrazine: Lacks the nitro group, resulting in different reactivity and applications.
(2-Nitrophenyl)hydrazine: Lacks the methoxy group, affecting its chemical properties and biological activity.
(4-Nitrophenyl)hydrazine: Lacks the methoxy group, leading to different chemical behavior and uses.
Uniqueness: (4-Methoxy-2-nitrophenyl)hydrazine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4-methoxy-2-nitrophenyl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-5-2-3-6(9-8)7(4-5)10(11)12/h2-4,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJOCGQUSXPCEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491756 | |
Record name | (4-Methoxy-2-nitrophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61690-45-7 | |
Record name | (4-Methoxy-2-nitrophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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